molecular formula C11H12N2O2S B2744620 4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid CAS No. 104344-78-7

4-[(1,3-Benzothiazol-2-yl)amino]butanoic acid

Cat. No.: B2744620
CAS No.: 104344-78-7
M. Wt: 236.29
InChI Key: WSZSGKXXFYVFAU-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylamino)butanoic acid is a chemical compound with the molecular formula C11H12N2O2S and a molecular weight of 236.29 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Benzothiazol-2-ylamino)butanoic acid consists of a benzothiazole ring attached to a butanoic acid group via an amino link . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .


Physical and Chemical Properties Analysis

4-(1,3-Benzothiazol-2-ylamino)butanoic acid is a solid at room temperature . It has a molecular weight of 236.29 and a molecular formula of C11H12N2O2S .

Scientific Research Applications

Chemical Synthesis and Material Science

  • Passerini Reaction : 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, derived from the reaction of 2-aminobenzothiazole and maleic anhydride, serves as an acid component in the Passerini three-component reaction. This approach facilitates the solvent-free synthesis of unsaturated α-benzothiazole acyloxyamides, showcasing a method for producing compounds with potential applications in material science and organic synthesis (Sheikholeslami-Farahani & Shahvelayati, 2013).

Corrosion Inhibition

  • Steel Protection : Benzothiazole derivatives have been synthesized to investigate their corrosion inhibiting effects against steel in acidic environments. These compounds demonstrate significant potential in offering extra stability and higher inhibition efficiencies, suggesting their application in protecting steel structures from corrosion (Hu et al., 2016).

Anticancer Research

  • Antitumor Activity : Novel 4-thiazolidinones containing benzothiazole moiety have shown significant anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer. These findings highlight the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).

Antimicrobial Applications

  • Antibacterial and Antifungal Properties : Benzothiazole-imino-benzoic acid ligands and their metal complexes exhibit considerable antimicrobial activity against various bacterial strains causing infections. This research opens avenues for developing new antimicrobial agents based on benzothiazole derivatives (Mishra et al., 2019).

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-12-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZSGKXXFYVFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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